molecular formula C7H11IN2O B13909889 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL

Cat. No.: B13909889
M. Wt: 266.08 g/mol
InChI Key: RUHWHAQZRVAVGD-UHFFFAOYSA-N
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Description

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 5-position and a hydroxyl group at the 2-position of a methyl-propan-2-OL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL typically involves the iodination of a pyrazole derivative followed by the introduction of the hydroxyl group. One common method includes the reaction of 5-iodopyrazole with 2-methyl-propan-2-OL under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may yield deiodinated pyrazoles, and substitution may yield various functionalized pyrazoles.

Scientific Research Applications

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(5-Bromopyrazol-1-YL)-2-methyl-propan-2-OL
  • 1-(5-Chloropyrazol-1-YL)-2-methyl-propan-2-OL
  • 1-(5-Fluoropyrazol-1-YL)-2-methyl-propan-2-OL

Comparison: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

1-(5-iodopyrazol-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C7H11IN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3

InChI Key

RUHWHAQZRVAVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=CC=N1)I)O

Origin of Product

United States

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